Cas no 2763756-74-5 (2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate)

2,2,2-Trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate is a synthetic small molecule featuring a trifluoroethyl carbamate group linked to a phthalimide scaffold. This compound is of interest due to its structural similarity to cereblon E3 ligase modulators, which are widely studied for their role in targeted protein degradation. The trifluoroethyl moiety enhances metabolic stability and membrane permeability, while the dioxopiperidinyl isoindolinone core contributes to binding affinity for cereblon. This molecule is primarily utilized in biomedical research for investigating proteolysis-targeting chimeras (PROTACs) and related degraders. Its well-defined structure and functional groups make it a valuable intermediate for developing novel therapeutic agents.
2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate structure
2763756-74-5 structure
Product Name:2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate
CAS No:2763756-74-5
MF:C16H14F3N3O5
MW:385.294674396515
CID:5811136
PubChem ID:165983413
Update Time:2025-05-26

2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate
    • EN300-37336027
    • 2763756-74-5
    • Inchi: 1S/C16H14F3N3O5/c17-16(18,19)7-27-15(26)20-9-1-2-10-8(5-9)6-22(14(10)25)11-3-4-12(23)21-13(11)24/h1-2,5,11H,3-4,6-7H2,(H,20,26)(H,21,23,24)
    • InChI Key: CTCCRFIUUMAKTO-UHFFFAOYSA-N
    • SMILES: FC(COC(NC1C=CC2C(N(CC=2C=1)C1C(NC(CC1)=O)=O)=O)=O)(F)F

Computed Properties

  • Exact Mass: 385.08855504g/mol
  • Monoisotopic Mass: 385.08855504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 105Ų

2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate Pricemore >>

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2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate Related Literature

Additional information on 2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate

Introduction to Compound with CAS No. 2763756-74-5 and Its Applications in Chemical Biology

The compound with the CAS number 2763756-74-5 is a sophisticated organic molecule with the product name 2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate. This compound has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. The presence of multiple functional groups, including trifluoroethyl, dioxopiperidine, and isoindole, makes it a versatile scaffold for further derivatization and exploration of its pharmacological properties.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit promising biological activities. The structural motif of 2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate aligns well with this trend. The trifluoroethyl group is known for its ability to enhance metabolic stability and lipophilicity, which are crucial factors in drug design. Additionally, the dioxopiperidine ring system is often associated with favorable pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.

The isoindole moiety in this compound adds another layer of complexity and potential functionality. Isoindoles have been extensively studied for their role in various biological processes and their potential as therapeutic agents. For instance, isoindole derivatives have shown promise in the treatment of neurological disorders, inflammation, and cancer. The combination of these structural elements in 2763756-74-5 suggests that it may possess unique biological activities that warrant further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug discovery. In the case of 2763756-74-5, computational studies have suggested that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. This has opened up new avenues for exploring its therapeutic potential.

The synthesis of 2763756-74-5 presents a significant challenge due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision. The use of advanced techniques such as transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions has streamlined the synthesis process. These methods not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluation.

In vitro studies have begun to shed light on the potential biological activities of 2763756-74-5. Initial experiments have shown that it exhibits inhibitory effects on certain enzymes and may modulate signaling pathways relevant to various diseases. For example, preliminary data suggest that this compound may interfere with the activity of kinases, which are key players in cancer cell proliferation. Additionally, it has shown promise in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

The future direction of research on 2763756-74-5 will likely involve further optimization of its structure to enhance its potency and selectivity. This will be achieved through a combination of synthetic chemistry and medicinal chemistry approaches. By modifying specific functional groups within the molecule, researchers can fine-tune its biological profile to make it more effective as a therapeutic agent.

The development of novel drug candidates is a lengthy and complex process that requires extensive testing to ensure safety and efficacy. However, compounds like 2763756-74-5 offer hope for discovering new treatments for various diseases. The unique structural features and potential biological activities make it an exciting subject for further research. As our understanding of chemical biology continues to evolve, compounds such as this one will play a crucial role in advancing therapeutic strategies.

In conclusion, the compound with CAS number 2763756-74-5, specifically named as 2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-y]carbamate, represents a significant advancement in chemical biology research. Its complex structure and diverse functional groups provide a rich foundation for exploring new therapeutic possibilities. With ongoing studies and advancements in synthetic methodologies, this compound holds promise for contributing to the development of novel treatments in the future.

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